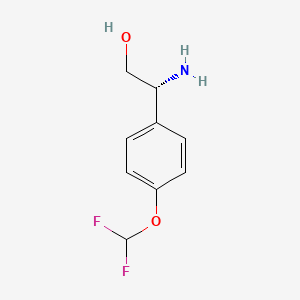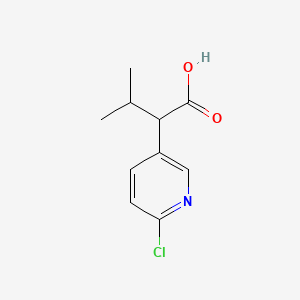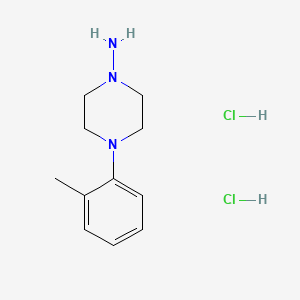![molecular formula C10H15N3O2 B15314338 tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate](/img/structure/B15314338.png)
tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate: is a synthetic organic compound that features a diazirine ring, a carbamate group, and an alkyne moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate typically involves multiple steps:
Formation of the diazirine ring: This can be achieved through the reaction of a suitable precursor with a diazo compound under photolytic or thermal conditions.
Introduction of the carbamate group: This step involves the reaction of an amine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the alkyne moiety: The final step involves the coupling of the diazirine-containing intermediate with propargyl bromide under basic conditions.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The alkyne moiety can undergo oxidation reactions to form various oxygenated products.
Reduction: The diazirine ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the carbamate group under basic conditions.
Major Products:
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Chemistry:
Photoaffinity labeling: The diazirine ring can be activated by UV light to form reactive intermediates that covalently bind to nearby molecules, making it useful for studying protein-ligand interactions.
Biology:
Protein interaction studies: The compound can be used to identify and characterize protein-protein interactions in complex biological systems.
Medicine:
Drug development: The unique structural features of the compound make it a potential candidate for the development of new therapeutic agents.
Industry:
Material science: The compound’s reactivity can be harnessed for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate involves the activation of the diazirine ring by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, or O-H bonds, forming covalent adducts with target molecules. The alkyne moiety can also participate in click chemistry reactions, further expanding the compound’s utility in bioconjugation and labeling studies.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-[(3H-diazirin-3-yl)methyl]carbamate
- tert-Butyl N-(prop-2-yn-1-yl)carbamate
- N-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate
Uniqueness:
- The combination of the diazirine ring, carbamate group, and alkyne moiety in tert-butyl N-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate provides a unique set of reactivity and functionalization options that are not present in the individual similar compounds. This makes it particularly valuable for applications requiring photoaffinity labeling and click chemistry.
Propriétés
Formule moléculaire |
C10H15N3O2 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
tert-butyl N-(3H-diazirin-3-ylmethyl)-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C10H15N3O2/c1-5-6-13(7-8-11-12-8)9(14)15-10(2,3)4/h1,8H,6-7H2,2-4H3 |
Clé InChI |
HPSCOSIIDMSLTI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CC#C)CC1N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


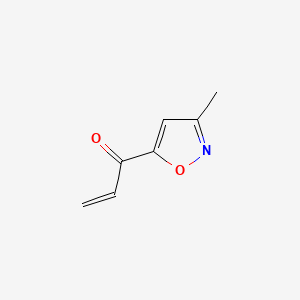
![2-[(Oxan-4-yl)amino]phenylfluoranesulfonate](/img/structure/B15314266.png)
![[(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)
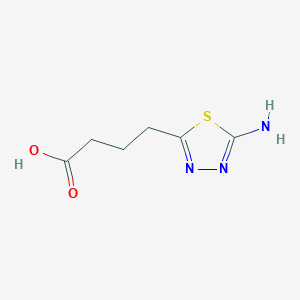
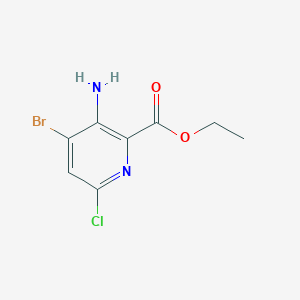
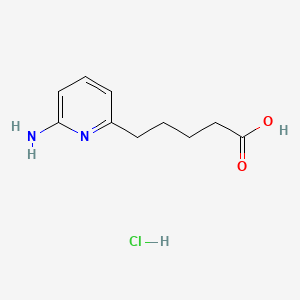
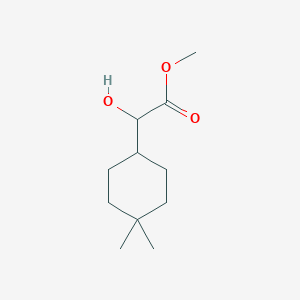
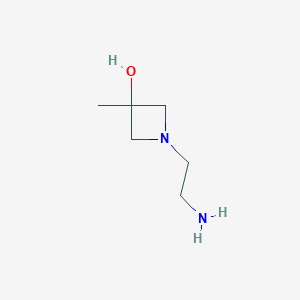
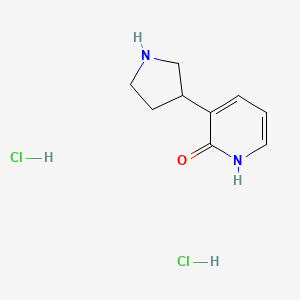
![tert-butylN-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate](/img/structure/B15314322.png)
